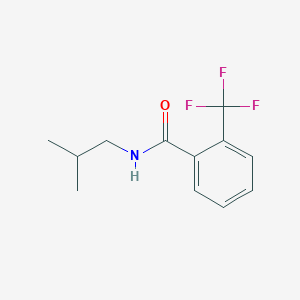

N-isobutyl-2-(trifluoromethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C12H14F3NO/c1-8(2)7-16-11(17)9-5-3-4-6-10(9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |

InChI Key |

QSFAOLWJYNHKEP-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=CC=C1C(F)(F)F |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 2 Trifluoromethyl Benzamide and Its Analogues

Established Synthetic Pathways to the Benzamide (B126) Core

The formation of the amide linkage is a cornerstone of organic synthesis. For benzamides, several reliable methods have been established, ranging from classical condensation reactions to modern catalyzed approaches.

Direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. However, this reaction is thermodynamically unfavorable under ambient conditions and requires activation of the carboxylic acid or the removal of water to drive the equilibrium. masterorganicchemistry.com Coupling reagents are frequently employed to facilitate this transformation under milder conditions.

One widely used class of reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. This method is particularly valuable for synthesizing sensitive amides, including peptides, at neutral pH. masterorganicchemistry.comnih.gov

Boron-based reagents have also emerged as effective mediators for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the coupling of various carboxylic acids and amines, often allowing for product purification through simple filtration without the need for aqueous workup or chromatography. nih.gov

Table 1: Common Coupling Reagents for Direct Amidation

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC) | Forms highly reactive O-acylisourea intermediate; mild conditions. masterorganicchemistry.com |

The most common and efficient strategy for preparing amides involves a two-step process where the carboxylic acid is first converted into a more electrophilic, "activated" derivative. nih.gov Acyl halides, particularly acid chlorides, are the most frequently used activated derivatives. masterorganicchemistry.com

For the synthesis of N-isobutyl-2-(trifluoromethyl)benzamide, the precursor 2-(trifluoromethyl)benzoic acid is typically reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to yield 2-(trifluoromethyl)benzoyl chloride. This acyl chloride is highly reactive towards nucleophiles and readily undergoes nucleophilic acyl substitution with isobutylamine (B53898) to form the desired amide bond. The high reactivity of the acid chloride allows the reaction to proceed under mild conditions, making it a preferred industrial and laboratory method.

Acid anhydrides are another class of activated derivatives. masterorganicchemistry.com They can be formed by treating a carboxylic acid with an acyl halide and can subsequently react with amines to form amides, releasing a carboxylate as the leaving group. masterorganicchemistry.com A related strategy involves the in situ formation of a mixed anhydride (B1165640) using reagents like isobutyl chloroformate. In this method, the carboxylic acid is treated with isobutyl chloroformate in the presence of a base, generating a mixed anhydride that is then reacted with the amine. acs.org

Table 2: Common Activating Agents for Carboxylic Acids

| Activating Agent | Activated Intermediate | Typical Reaction Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acid Chloride | Reflux, often without solvent. |

| Oxalyl Chloride ((COCl)₂) | Acid Chloride | Milder conditions than SOCl₂. |

Modern synthetic chemistry has introduced transition metal-catalyzed methods as powerful alternatives for amide bond formation. These reactions can offer different substrate scopes and functional group tolerances compared to classical methods. Palladium and copper catalysts are often employed in cross-coupling reactions to form C-N bonds. researchgate.net

Furthermore, transition-metal catalysis enables novel reaction pathways such as the direct C-H amidation of arenes. acs.org For example, rhodium(III) has been used to catalyze the ortho C-H amidation of certain benzamide derivatives. acs.org While not a direct route to the primary amide bond of the target molecule, these methods are significant for creating more complex, substituted benzamide analogues. Transamidation, the exchange of an amine on an existing amide, can also be achieved using transition metal catalysis under certain conditions. researchgate.netnih.gov Transition metal-free approaches for specific amide transformations, such as the direct alkylation of N,N-dialkyl benzamides promoted by strong bases like lithium diisopropylamide (LDA), have also been developed. nih.govresearchgate.net

Strategies for Introducing Trifluoromethyl and Isobutyl Substituents onto the Benzamide Scaffold

The specific structure of this compound requires the presence of a trifluoromethyl (CF₃) group on the aromatic ring and an isobutyl group on the amide nitrogen. These groups are typically introduced by selecting appropriate starting materials.

The introduction of a trifluoromethyl group into organic molecules is of great importance in medicinal chemistry. While direct C-H trifluoromethylation of arenes is an active area of research, the synthesis of this compound generally relies on a precursor that already contains the CF₃ group. researchgate.netnih.gov

The key starting material is 2-(trifluoromethyl)benzoic acid. chemicalbook.comchemicalbook.com This precursor is synthesized via several industrial routes. One common method involves the fluorination of 2-trichloromethyl benzal chloride with anhydrous hydrogen fluoride. google.com Subsequent hydrolysis and oxidation of the resulting 2-trifluoromethyl benzal chloride yields the target carboxylic acid. google.com

For the synthesis of analogues, direct trifluoromethylation of a pre-formed benzamide scaffold is possible using modern techniques. Photoredox catalysis, for example, can promote the para-selective radical C-H trifluoromethylation of benzamide derivatives using reagents like the Langlois reagent. researchgate.netnih.gov This highlights a strategy for late-stage functionalization to create analogues that might not be accessible through traditional precursor routes.

The isobutyl group is introduced via the amidation reaction itself, using isobutylamine as the nucleophile. As described in section 2.1.2, the most straightforward method involves the reaction of isobutylamine with an activated derivative of 2-(trifluoromethyl)benzoic acid, such as 2-(trifluoromethyl)benzoyl chloride.

The reaction is a standard nucleophilic acyl substitution where the nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of the acid chloride. This is analogous to other standard amidations, such as the preparation of N-isobutylacetamide from acetic anhydride and isobutylamine. umich.edu

Alternatively, methods utilizing mixed anhydrides, such as those generated with isobutyl chloroformate, provide a specific pathway for isobutyl amidation. acs.orgresearchgate.net In a general procedure, the carboxylic acid is activated with isobutyl chloroformate at low temperature, followed by the addition of the primary amine (in this case, isobutylamine) to complete the amide synthesis. acs.org

Novel Derivatization Approaches for this compound Analogues

Recent synthetic chemistry has emphasized the development of novel methods to derivatize the core structure of this compound. These approaches aim to generate analogues with modified properties by introducing a wide range of functional groups and structural motifs. Derivatization is a key strategy for systematically altering the molecule's steric, electronic, and physicochemical characteristics.

One common strategy involves the derivatization of related benzamide scaffolds. For instance, new derivatives have been created starting from 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide. researchgate.net In this process, the initial compound is reacted with ethyl α-halogenated acid esters to yield ester intermediates, which are then condensed with hydrazine (B178648) to form hydrazides. researchgate.net These hydrazides can be further reacted with substituted benzaldehydes to produce a library of hydrazones. researchgate.net Another approach involves derivatizing carboxylic acids with agents like 2-hydrazinoquinoline (B107646) (HQ) for analytical purposes, a technique that could be adapted for synthetic library generation. nih.gov

Design and Synthesis of Structurally Diverse this compound Libraries

The construction of compound libraries is a cornerstone of modern medicinal chemistry, allowing for the high-throughput screening of structurally related molecules. The synthesis of diverse this compound libraries typically relies on robust and versatile chemical reactions that can accommodate a variety of building blocks.

A foundational method for creating such libraries is the amide coupling reaction. In a general procedure, a substituted benzoic acid, such as 4-formylbenzoic acid, is activated with isobutyl chloroformate in the presence of a base like triethylamine. acs.org The subsequent addition of an amine, in this case, 2-(trifluoromethyl)benzylamine, leads to the formation of the desired N-benzylbenzamide derivative. acs.org This method can be systematically varied by using different substituted benzoic acids and amines to generate a large array of analogues.

A more complex example is the design and synthesis of a library of 33 analogues based on a lead compound, N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] researchgate.netacs.orgdioxole-5-carboxamide, which was identified as a selective inhibitor of butyrylcholinesterase (BuChE). researchgate.netnih.gov This work highlights a sophisticated strategy for library generation where multiple regions of a complex lead molecule are modified. nih.gov The resulting library of analogues allowed researchers to probe the structure-activity relationship, leading to the identification of an optimal compound with improved activity. researchgate.netnih.gov

Another strategy for introducing diversity involves the reaction of polyfluorinated starting materials. For example, tetrafluorophthalic anhydride can be reacted with various primary amines to form tetrafluorophthalamic acids, which are then thermally decarboxylated to produce tetrafluorobenzamides. nih.gov These polyfluorinated scaffolds can then undergo nucleophilic substitution with different amines to introduce further points of diversity. nih.gov

Table 1: Examples of Synthesized this compound Analogues and Related Derivatives

| Compound Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide derivatives | 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, ethyl α-halogenated acid esters, hydrazides | Esterification followed by condensation with hydrazine and substituted benzaldehydes | researchgate.net |

| 4-Formyl-N-(2-(trifluoromethyl)benzyl)benzamide | 4-formylbenzoic acid, 2-(trifluoromethyl)benzylamine | Amide coupling using isobutyl chloroformate | acs.org |

| Polyfluorinated Benzamides | Tetrafluorophthalic anhydride, various primary amines | Amide formation followed by thermal decarboxylation and nucleophilic substitution | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, as different enantiomers or diastereomers can exhibit vastly different biological activities. The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms in a molecule.

One notable achievement in this area is the development of two distinct stereoselective routes to produce optically pure analogues containing trifluoromethylated benzyl (B1604629) groups. nih.gov

Route 1: Diastereomer Separation. This method involves the addition of an N-Boc-3-bromoindole to a chiral sulfinamide. nih.gov This reaction produces a pair of diastereomers in a 1:1 ratio, which are separable by chromatography. nih.gov These separated diastereomers are then converted through a multi-step process into the final chiral amines, from which a series of 3,4-dihydroisoquinolinyl analogues containing trifluoromethylated benzyl groups are prepared. nih.gov The use of chiral sulfinamides as auxiliaries is a common and effective strategy for directing stereochemistry. researchgate.net

Route 2: Asymmetric Catalysis. A more advanced approach utilizes a highly enantioselective addition of indole (B1671886) to a sulfonyl amide, catalyzed by a bifunctional aminothiourea. nih.gov By optimizing the reaction conditions, the desired products, (R)- and (S)-sulfonyl amides, were obtained with very high enantiomeric excess (99% and 98% ee, respectively). nih.gov These enantiopure intermediates are then further elaborated into the final chiral products. nih.gov

Further advancements in synthesizing chiral trifluoromethylated compounds involve the development of methods for creating chiral enamides. researchgate.netchemrxiv.org A mild and robust method has been reported for producing γ-chiral, trifluoromethylated enamides from easily accessible α-chiral allylic amines. chemrxiv.org This process occurs via an efficient chirality transfer with excellent yields and high diastereo- and enantioselectivities. chemrxiv.org The resulting chiral enamides are versatile intermediates that can be transformed into a variety of complex chiral scaffolds. researchgate.netchemrxiv.org This strategy, which involves a one-pot stereospecific isomerization followed by N-acylation, represents a powerful tool for accessing novel chiral building blocks that could be incorporated into this compound derivatives. researchgate.net

Biological Activity and Mechanistic Investigations of N Isobutyl 2 Trifluoromethyl Benzamide

Enzyme Inhibition Studies

Research into the bioactivity of N-isobutyl-2-(trifluoromethyl)benzamide and structurally related compounds has centered on their ability to inhibit various enzymes critical to physiological and pathological processes. The unique combination of an N-isobutyl group, a benzamide (B126) core, and a trifluoromethyl moiety contributes to its interactions with these biological targets.

Modulatory Effects on Carbonic Anhydrase Isoforms (hCA I, hCA II)

While direct studies on this compound are not prominent in the literature, research on related structures containing the benzamide pharmacophore demonstrates significant inhibitory potential against human carbonic anhydrase (hCA) isoforms I and II. nih.gov Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological processes. unifi.it

A study involving a series of novel benzenesulfonamides featuring a benzamide moiety revealed potent inhibition against these cytosolic isoforms. nih.gov The compounds exhibited inhibition constants (Ki) in the low nanomolar range, indicating strong binding and effective inhibition. For instance, certain derivatives showed Ki values ranging from 4.07 nM to 29.70 nM against hCA I and from 10.68 nM to 37.16 nM against hCA II. nih.gov These findings suggest that the benzamide scaffold is a promising framework for the design of potent carbonic anhydrase inhibitors. nih.gov The inhibitory activity of these related compounds underscores the potential of this compound to interact with hCA I and hCA II, although specific kinetic data for this exact molecule is not available.

Table 1: Inhibition Constants (Ki) of Selected Benzamide Derivatives against hCA Isoforms Data extracted from a study on related benzamide-containing compounds. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

| Derivative 3g | 4.07 ± 0.38 | - |

| Derivative 3c | - | 10.68 ± 0.98 |

| Acetazolamide (Standard) | 30.74 ± 3.52 | 22.27 ± 1.56 |

Inhibition Kinetics of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov The benzamide structure is a recognized scaffold for AChE inhibitors. nih.govresearchgate.net

Studies on halogenated 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE, with IC50 values reported in the range of 33.1 to 85.8 µM. researchgate.net Kinetic analyses revealed that these compounds typically act as mixed-type, pseudo-irreversible inhibitors of cholinesterases. researchgate.net Furthermore, a separate series of benzamides demonstrated potent AChE inhibition with Ki values at the nanomolar level, ranging from 8.91 nM to 34.02 nM. nih.gov This high affinity suggests that the benzamide core can be effectively tailored to fit into the active site of AChE. While these studies did not specifically test this compound, the consistent activity of various benzamide derivatives points to its potential as an AChE inhibitor.

Table 2: Inhibitory Potency of Selected Benzamide Derivatives against AChE

| Compound Series | Metric | Value Range |

| Benzenesulfonamide-Benzamides nih.gov | Ki | 8.91 - 34.02 nM |

| 2-Hydroxy-N-phenylbenzamides researchgate.net | IC50 | 33.1 - 85.8 µM |

Target Engagement and Inhibition of Trypanothione Reductase (TcTR)

Trypanothione reductase (TcTR) is an enzyme essential for the survival of trypanosomatid parasites, such as Trypanosoma cruzi, the agent causing Chagas disease. nih.govnih.gov As this enzyme is absent in mammals, it is a prime target for drug development. nih.gov

Research on quinoxaline derivatives has highlighted the importance of specific structural features for TcTR inhibition that are present in this compound. One study found that isobutyl derivatives bearing a benzamide substituent showed significant trypanocidal activity. nih.gov The same research noted that the presence of a trifluoromethyl group was also important for enhancing biological activity. nih.gov An analysis of a related quinoxaline derivative identified it as a mixed inhibitor of TcTR, with inhibition constants (Ki and Ki') of 11.4 µM and 60.8 µM, respectively. nih.gov These findings provide a strong rationale for the potential of this compound to engage and inhibit TcTR, given its possession of the key isobutyl, benzamide, and trifluoromethyl structural motifs.

Soluble Epoxide Hydrolase (sEH) Modulatory Activity

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which are lipid signaling molecules with generally anti-inflammatory properties. nih.gov Inhibition of sEH is being explored as a therapeutic approach for inflammation and cardiovascular diseases. nih.gov

A novel class of compounds, N-benzylbenzamides, has been identified as modulators of sEH. acs.org This class is structurally very similar to this compound. Within this class, a specific compound, 2-Ethyl-3-[4-(N-((2-trifluoromethyl)benzyl)benzamide)]propionic Acid, incorporates the key 2-(trifluoromethyl)benzylamide structure. acs.org The investigation into these N-benzylbenzamides as sEH modulators suggests that the trifluoromethylbenzamide scaffold is a viable candidate for interacting with this enzyme, pointing to a potential modulatory role for this compound. acs.org

Investigation of Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein arginine methyltransferase 5 (PRMT5) plays a critical role in various cellular processes, and its aberrant activity has been linked to cancer, making it a significant therapeutic target. nih.gov PRMT5 inhibitors have shown effectiveness in preclinical models of certain cancers, such as H3K27-altered Diffuse Midline Glioma (DMG). nih.gov However, a review of the current scientific literature did not identify any studies investigating the inhibitory activity of this compound or closely related benzamide analogs against PRMT5. The known inhibitors of PRMT5, such as LLY-283 and GSK591, belong to different chemical classes. nih.gov

Exploration of Other Metabolic Enzyme Target Engagements

The principle of targeting metabolic enzymes is a cornerstone of modern drug discovery, particularly in oncology, where metabolic reprogramming is a hallmark of cancer. nih.gov While broad-panel screening data for this compound is not publicly available, the activity of structurally related compounds suggests potential for wider metabolic enzyme engagement. For example, the N-benzylbenzamides that modulate sEH were also found to act as dual modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism. acs.org This dual activity highlights the potential for benzamide derivatives to interact with multiple targets within metabolic pathways. A systematic analysis of isozyme expression patterns in cancer has revealed numerous putative metabolic vulnerabilities that could be explored as potential targets for new chemical entities. nih.gov

Receptor Binding and Modulation Profiling

Comprehensive receptor binding and modulation profiling for this compound is not extensively documented in peer-reviewed literature. However, the benzamide scaffold and the trifluoromethyl group are present in many biologically active molecules, allowing for a discussion of potential, yet unconfirmed, activities based on structure-activity relationships of similar compounds.

Direct studies on the P2X3 receptor antagonist activity of this compound are not available in the current body of scientific literature. P2X3 receptors, which are ATP-gated ion channels found predominantly on sensory neurons, are significant targets for the treatment of chronic pain, overactive bladder, and chronic cough mdpi.comrsc.orgnih.govnih.gov. Antagonism of these receptors can block pain signaling pathways nih.gov.

Research into P2X3 antagonists has explored a variety of chemical structures, including benzamide derivatives. For instance, benzimidazole-4,7-dione-based derivatives have been investigated as a new class of P2X3 receptor antagonists nih.gov. One such compound, 6-chloro-2-(trifluoromethyl)-5-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)amino)-1H-benzo[d]imidazole-4,7-dione, incorporates a trifluoromethyl group and demonstrates the therapeutic potential of this class of molecules nih.gov. The development of potent and selective P2X3 antagonists is an active area of research, with several compounds advancing into clinical trials for various conditions rsc.org. The primary mechanism of these antagonists is to prevent the binding of ATP, thereby reducing the hyperexcitability of sensory neurons associated with chronic pain conditions nih.gov.

There is no specific data available from studies investigating the interaction of this compound with Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a crucial role in adipogenesis, lipid metabolism, and inflammation nih.gov. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes by improving insulin sensitivity nih.gov.

The transcriptional activity of PPARγ is modulated by the binding of agonists, which leads to the recruitment of coactivators and the initiation of gene transcription nih.gov. Structurally diverse compounds can act as PPARγ agonists. For example, a series of benzoxazinones have been synthesized and shown to possess PPARγ agonist activity nih.gov. While these are not direct analogues of this compound, they demonstrate that the amide functionality can be a part of a PPARγ active scaffold. The general structure of a PPAR agonist consists of a polar head, a hydrophobic tail, and a linker, which interact with the receptor through hydrogen bonds and hydrophobic interactions mdpi.com.

Specific research detailing the interactions of this compound with dopamine (B1211576) D3 and D2 receptors has not been published. These receptors are highly homologous G-protein coupled receptors and are important targets for antipsychotic medications and treatments for substance abuse disorders. Achieving selectivity for the D3 receptor over the D2 receptor is a significant challenge and a key goal in drug development to minimize side effects.

Substituted benzamides are a well-established class of dopamine receptor antagonists. The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the benzamide ring and the side chain. For example, studies on N-phenylpiperazine benzamide analogs have shown that the benzamide moiety can interact with a secondary binding pocket on the D3 receptor, contributing to selectivity. The introduction of a trifluoromethyl group on the phenyl ring of some arylpiperazine compounds has been shown to increase affinity at the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity.

| Compound Class | Receptor Target | Key Findings |

| N-phenylpiperazine benzamides | Dopamine D3/D2 | Benzamide moiety can confer D3 selectivity by interacting with a secondary binding pocket. |

| Arylpiperazines | Dopamine D3/D2 | A 3-trifluoromethyl substituent on the phenyl ring can enhance D3 affinity and selectivity. |

| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 | Potent D2 antagonism is observed, with potency influenced by aromatic substituents. |

To determine the binding affinity of a compound like this compound for various receptors, several established methodologies can be employed. These techniques are crucial in drug discovery for identifying and characterizing the interactions between small molecules and their biological targets.

Affinity-Based Methods:

Radioligand Binding Assays: This is a traditional and widely used method. It involves competing the test compound against a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand (receptor) binds to an analyte (test compound). It provides real-time data on the association and dissociation rates, allowing for the determination of binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a test compound binds to a target receptor. This allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Affinity Selection-Mass Spectrometry (AS-MS): This technique combines affinity-based selection of compounds that bind to a target protein with the high sensitivity and specificity of mass spectrometry for detection and identification.

Functional Assays:

Cell-based Reporter Gene Assays: These assays are used to measure the functional consequence of a compound binding to a receptor, such as agonism or antagonism. Cells are engineered to express the target receptor and a reporter gene (e.g., luciferase) that is under the control of a response element activated by the receptor's signaling pathway.

Calcium Flux Assays: For receptors that signal through changes in intracellular calcium concentrations (like P2X3 receptors), fluorescent dyes that are sensitive to calcium can be used to measure receptor activation or inhibition by a test compound.

These methods provide a comprehensive approach to characterizing the receptor affinity and functional activity of novel chemical entities.

Antimicrobial and Antiparasitic Efficacy Studies

While there are no specific studies on the antibacterial activity of this compound, research on structurally related compounds suggests that the trifluoromethyl-benzamide scaffold may possess antimicrobial properties. The presence of a trifluoromethyl group can enhance the biological activity of molecules.

A study on trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides revealed potent antibacterial activities against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL. Time-kill kinetics assays showed that while some of these compounds were bacteriostatic, others were bactericidal.

Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives also demonstrated effective growth inhibition of antibiotic-resistant Gram-positive bacteria, including MRSA and Enterococcus faecalis. The most potent compounds in this series had MIC values in the sub-micromolar to low micromolar range. These findings indicate that the trifluoromethylphenyl moiety, which has some structural similarity to the trifluoromethylbenzoyl part of this compound, can be a key component for antibacterial activity.

| Compound Series | Bacterial Strains | Activity Range (MIC) |

| (1,3,4-oxadiazol-2-yl)benzamides | Gram-positive (MRSA, VRE) | As low as 0.06 μg/mL |

| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive (MRSA, E. faecalis) | 0.78 - 3.12 μg/mL |

Antifungal Efficacy Assessments

A comprehensive review of scientific literature and databases did not yield specific studies on the antifungal efficacy of this compound. Consequently, there is no available data regarding its activity spectrum against various fungal pathogens, minimum inhibitory concentration (MIC) values, or mechanisms of antifungal action. Research into the potential antifungal properties of this specific compound has not been published in the sources accessed.

Trypanocidal Activity against Trypanosoma cruzi and Associated Mechanisms

There is no specific information available in the reviewed scientific literature regarding the trypanocidal activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease. Searches for studies detailing its efficacy against different forms of the parasite (trypomastigotes, amastigotes) or investigations into its potential mechanisms of action, such as enzyme inhibition or disruption of metabolic pathways, did not yield any results for this particular compound.

Antileishmanial Activity Research

No published research or data could be identified concerning the antileishmanial activity of this compound. Therefore, information regarding its efficacy against Leishmania species, such as IC50 values against promastigote or amastigote stages, remains unavailable. The potential of this compound as a treatment for leishmaniasis has not been explored in the scientific literature reviewed.

Antitubercular Activity

An extensive search of scientific literature found no studies evaluating the antitubercular activity of this compound. Data on its efficacy against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains, is not available. As such, the potential of this compound as an antitubercular agent is currently unknown.

Antineoplastic Activity Research

In Vitro Antiproliferative Effects in Cancer Cell Lines

No specific studies detailing the in vitro antiproliferative effects of this compound on cancer cell lines were found in the reviewed literature. As a result, there is no available data on its cytotoxic or cytostatic activity, and no IC50 values have been reported for this compound against any human cancer cell lines.

PRMT5-Mediated Anticancer Mechanisms and Cellular Viability Assays

There is no information in the scientific literature to suggest that this compound acts as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Furthermore, no studies have been published that utilize cellular viability assays to assess the anticancer effects of this specific compound. Therefore, any potential PRMT5-mediated mechanisms or general effects on cancer cell viability for this compound remain uninvestigated.

Agrochemical and Herbicidal Research Applications

General research into benzamide derivatives has revealed a wide spectrum of biological activities. semanticscholar.org In the context of agrochemicals, these compounds have been explored for their potential to control fungal pathogens and unwanted plant species.

While no specific studies on the fungicidal mode of action for this compound could be identified, research on other trifluoromethylphenyl amides has demonstrated activity against a range of fungal species. nih.gov For instance, studies on related structures have identified compounds with potent antifungal effects against pathogens such as Colletotrichum species, Phomopsis viticola, and Botrytis cinerea. nih.gov The mode of action for many fungicidal benzamides often involves the inhibition of crucial cellular processes in the target fungi.

It is important to note that the fungicidal activity and the specific molecular targets can vary significantly with small changes to the chemical structure of the benzamide molecule. Therefore, without direct experimental evidence, the precise fungicidal properties and mode of action of this compound remain speculative.

Similarly, there is a scarcity of research specifically investigating the herbicidal potential of this compound. The broader class of benzamide herbicides is known to act through various mechanisms that disrupt plant growth and development. vt.edu Some benzamide herbicides, for example, are known to interfere with cell division, microtubule organization, or pigment biosynthesis, leading to bleaching symptoms and eventual plant death. nih.gov

Further research, including synthesis and comprehensive biological screening, would be necessary to elucidate the fungicidal and herbicidal properties of this compound and to understand its specific modes of action.

An In-depth Analysis of this compound: Structure-Activity Relationship and Molecular Design

Structure Activity Relationship Sar and Molecular Design Principles

Rational Design and Lead Optimization Strategies

Rational design and lead optimization are iterative processes that refine a lead compound into a drug candidate with a desirable balance of properties. These strategies involve a combination of computational and synthetic chemistry approaches to enhance potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD) Approaches for Benzamide Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel drug candidates by starting with small, low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.com This approach allows for the efficient exploration of chemical space and the construction of more potent molecules by growing, linking, or merging these initial fragment hits. openaccessjournals.comfrontiersin.org

For benzamide scaffolds, FBDD offers a rational path to lead discovery and optimization. openaccessjournals.comfrontiersin.org The process begins by screening a library of diverse fragments to identify those that bind to the target protein, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. openaccessjournals.com These fragments, typically compliant with the "Rule of Three" (e.g., molecular weight ≤300 Da), provide efficient starting points for developing more complex and potent inhibitors. frontiersin.orgnih.gov

Once a fragment that binds to a site on the target is identified, it can be elaborated upon. For a molecule like this compound, FBDD could be used to explore modifications to either the benzamide core or the isobutyl and trifluoromethyl substituents. For example, a 'scaffold decorator' model could generate fragments with specific attachment points, allowing for systematic modifications to be added and tested. nih.gov This methodology enables the optimization of the initial hit to improve its binding affinity and selectivity, ultimately leading to a more customized and effective drug candidate. frontiersin.orgnih.gov The development of diverse heterocyclic fragments for FBDD further expands the toolbox available to medicinal chemists for modifying scaffolds like benzamide. ukri.org

Scaffold Hopping and Isosteric Replacements for Improved Profiles

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry used to modify a lead compound to improve its properties while retaining its desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, while isosteric replacement involves substituting atoms or groups with others that have similar physicochemical properties. nih.govresearchgate.net

For benzamide derivatives, these techniques are crucial for optimizing drug-like properties. A significant area of exploration has been the bioisosteric replacement of the amide bond itself to enhance stability or modulate activity. nih.gov In a study on nematicidal benzamides, the amide group was replaced with various bioisosteres, including: nih.govmdpi.com

Thioamide

Selenoamide

Urea

Sulfonamide

Triazole

These replacements were found to significantly alter the compound's activity, highlighting the critical role of the amide group's geometry and hydrogen bonding capabilities. nih.govmdpi.com

The trifluoromethyl (CF₃) group, a key feature of this compound, is itself a valuable bioisostere. elsevierpure.comnih.gov It is often used to replace other groups, such as the aliphatic nitro group, to improve metabolic stability and potency. elsevierpure.comnih.gov The high electronegativity and metabolic resistance of the C-F bond can block sites of oxidative metabolism and enhance membrane permeability. cambridgemedchemconsulting.comnih.gov

| Original Group | Bioisosteric Replacement | Rationale/Effect |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity; alters H-bond capacity. mdpi.com |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond donor/acceptor sites; can lengthen distance between moieties. mdpi.com |

| Amide (-CONH-) | Triazole | Significantly increases lipophilicity; acts as a rigid linker. nih.gov |

| Nitro (NO₂) | Trifluoromethyl (CF₃) | Often improves potency and metabolic stability. elsevierpure.comnih.gov |

| Hydrogen (H) | Fluorine (F) | Blocks metabolic cleavage; reduces potential for oxidation. cambridgemedchemconsulting.com |

This table illustrates common bioisosteric replacements relevant to benzamide scaffolds.

Multi-parametric Optimization for Desired Biological and Pharmacological Profiles

Modern drug discovery requires the simultaneous optimization of multiple, often conflicting, properties to produce a safe and effective drug. optibrium.com This process, known as multi-parameter optimization (MPO), is essential for balancing potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. optibrium.cominternational-pharma.com

The MPO process often involves defining a scoring profile where criteria are set for each property of interest (e.g., target potency, metabolic stability, solubility). international-pharma.com This enables project teams to prioritize compounds with the highest probability of success and focus resources on chemistries that are most likely to yield a well-balanced drug candidate. international-pharma.com In the optimization of benzamide-type ligands, properties such as chemical stability, on-target affinity, and off-target effects were successfully co-optimized to develop superior compounds. nih.gov This holistic approach helps to reduce the high attrition rates seen in later stages of drug development. nih.govnih.gov

Potency Ranking and Selectivity Profiling Methodologies in Lead Optimization

A critical part of lead optimization is to systematically rank compounds based on their potency and to profile their selectivity against related and unrelated biological targets. nih.govnih.gov This ensures that the final drug candidate is both effective and has a minimal risk of off-target side effects.

For benzamide-based inhibitors, potency is typically quantified using metrics like the half-maximal inhibitory concentration (IC₅₀) or the binding affinity constant (Kd). nih.gov For example, in the development of benzamide inhibitors for the discoidin domain receptor 1 (DDR1), promising compounds were identified with IC₅₀ values in the low nanomolar range (6.8 and 7.0 nM). nih.gov

Selectivity is assessed by testing the compounds against a broad panel of related targets. In the DDR1 inhibitor study, the lead compound was tested against 455 other kinases, demonstrating significant selectivity for its intended target. nih.gov Similarly, in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold as a TYK2 inhibitor, researchers successfully improved potency for TYK2 while enhancing selectivity against the closely related kinases JAK1 and JAK2. nih.gov Another study on 2-substituted benzamides as HDAC inhibitors discovered a compound with over 300-fold selectivity for the HDAC3 isoform over all other HDACs. nih.gov X-ray crystallography can further be used to understand the structural basis for such high selectivity. nih.gov

The results from these assays are used to generate a selectivity profile, which is crucial for ranking lead compounds and guiding the next cycle of design and synthesis. nih.govnih.gov

| Compound Series | Target | Potency Metric | Selectivity Profile |

| 3-(...ethynyl)benzamides | DDR1 | IC₅₀ = 6.8 nM; Kd = 0.6 nM | Significantly less potent against 455 other kinases. nih.gov |

| 4-Aminopyridine benzamides | TYK2 | Improved enzyme and cell potency. | Improved selectivity over JAK1 and JAK2 kinases. nih.gov |

| 2-Substituted benzamides | HDAC3 | IC₅₀ = 30 nM | >300-fold selectivity over all other HDAC isoforms. nih.gov |

This table provides examples of potency and selectivity data for different benzamide-based inhibitor series.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as N-isobutyl-2-(trifluoromethyl)benzamide, might interact with a biological target.

Prediction of Binding Modes and Affinities with Target Proteins

Without any published molecular docking studies, the binding modes and affinities of this compound with any specific protein targets remain unknown. Such studies would typically provide data on the binding energy, indicating the strength of the interaction, and visualize the precise orientation of the compound within the protein's active site.

Identification of Key Active Site Residues and Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the intermolecular interactions between this compound and a target protein is not possible without docking results. This would involve identifying key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, which are crucial for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

No QSAR models have been developed specifically for this compound or a closely related series of analogs that would allow for the prediction of its biological activity. The development of such a model would require a dataset of compounds with known activities against a specific biological target.

Application in Virtual Screening and Rational Library Design

Given the absence of established QSAR models, the application of this compound in virtual screening campaigns or for the rational design of a chemical library cannot be assessed.

Computational ADMET Prediction in Early Drug Discovery

Computational tools are frequently used in the early stages of drug discovery to predict the ADMET properties of a compound, helping to identify potential liabilities before significant resources are invested. A computational ADMET profile for this compound would typically include predictions for properties such as absorption, distribution, metabolism, excretion, and toxicity. However, no such specific predictive data has been published for this compound.

Predictive Modeling of Metabolic Pathways and Transformations

Computational methods are crucial for predicting the metabolic fate of xenobiotics. nih.gov These models identify which parts of a molecule are most susceptible to enzymatic transformation, primarily by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov By predicting these "sites of metabolism" (SoMs), researchers can anticipate potential metabolites and assess the metabolic stability of a compound. nih.gov

For this compound, several metabolic transformations can be predicted based on its structure. The most common computational approaches are either ligand-based, which rely on databases of known metabolic reactions, or structure-based, which involve docking the molecule into the active site of a CYP enzyme. nih.govnih.gov

Potential metabolic pathways for this compound include:

Aliphatic Hydroxylation: Oxidation of the isobutyl group is a highly probable metabolic pathway.

Aromatic Hydroxylation: The benzamide (B126) ring may undergo hydroxylation, although this is often a slower reaction compared to aliphatic oxidation.

N-Dealkylation: Cleavage of the bond between the isobutyl group and the amide nitrogen would lead to the formation of 2-(trifluoromethyl)benzamide (B1329304).

Table 2: Predicted Metabolic Transformations for this compound

| Metabolic Reaction | Potential Site | Primary CYP Isoforms Implicated |

|---|---|---|

| Aliphatic Hydroxylation | Isobutyl group (tertiary or primary carbons) | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | Benzene (B151609) ring (para- position to the amide) | CYP2C9, CYP1A2 |

| N-Dealkylation | Amide-isobutyl bond | CYP3A4 |

Note: The listed CYP isoforms are common in xenobiotic metabolism and represent likely candidates for the biotransformation of this compound based on predictive models. nih.govresearchgate.net

Computational Prediction of Excretion Properties

The route and rate of a drug's elimination from the body are key aspects of its pharmacokinetic profile. In silico models predict excretion properties by correlating a compound's physicochemical characteristics with known clearance mechanisms. pharmacyinfoline.com The primary routes of excretion are renal (via urine) and biliary (via feces). Key factors influencing the excretion pathway include molecular weight, polarity (LogP), and ionization state. acs.orgnih.gov

Renal clearance itself is a complex process involving glomerular filtration, active tubular secretion, and passive reabsorption. scispace.com Computational models, particularly quantitative structure-pharmacokinetic relationship (QSPKR) models, are developed to predict renal clearance. acs.org Compounds with higher lipophilicity tend to undergo greater passive reabsorption in the kidneys, leading to lower renal clearance, while more polar compounds are more readily excreted. acs.orgnih.gov

Given the predicted LogP of ~3.09 for this compound, it is likely to undergo some degree of tubular reabsorption. Its moderate molecular weight does not preclude renal excretion, but its lipophilic nature suggests that hepatic metabolism followed by biliary excretion of more polar metabolites could also be a significant clearance pathway.

Advanced Computational Methods for Drug Discovery

Beyond standard ADME predictions, advanced computational techniques offer more sophisticated ways to analyze and optimize drug candidates. Methods rooted in artificial intelligence and quantum mechanics can accelerate lead optimization and provide a deeper understanding of molecular reactivity.

Application of Generative Flow Networks (GFlowNets) in Lead Optimization

Generative Flow Networks (GFlowNets) represent a cutting-edge machine learning approach for molecular design. nih.gov Unlike traditional methods that aim to find a single best molecule, GFlowNets are designed to generate a diverse set of novel molecular structures that are optimized for a specific, user-defined property profile or "reward function". scispace.com This is particularly useful in lead optimization, where the goal is to refine a promising compound to enhance its pharmacological properties. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. These methods can calculate a range of electronic descriptors that are not accessible through simpler models.

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity for oxidation.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to reduction or attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, making them sites for potential electrophilic interaction. Conversely, the hydrogen atom on the amide nitrogen would exhibit a positive potential, making it a site for nucleophilic interaction.

Table 3: Representative Quantum Chemical Descriptors

| Descriptor | Significance | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Moderate; indicates potential for oxidative metabolism. |

| LUMO Energy | Electron-accepting ability | Low; the trifluoromethyl group is strongly electron-withdrawing. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A relatively large gap would suggest good chemical stability. |

| Dipole Moment | Molecular polarity | A significant dipole moment is expected due to the polar amide and CF₃ groups. |

Note: These are qualitative predictions based on the structural features of the molecule. Actual values would require specific DFT calculations.

Preclinical Investigations and Translational Research

In Vitro Biological System Studies

Cell-Based Assay Development and High-Throughput Screening

The discovery of N-isobutyl-2-(trifluoromethyl)benzamide (BAY 59-3074) originated from high-throughput screening (HTS) initiatives by Bayer Pharmaceuticals. nih.gov HTS allows for the rapid assessment of large compound libraries to identify molecules with desired biological activity. nih.govnih.gov Following its initial identification, further characterization was conducted using various cell-based assays designed to elucidate its functional properties.

A key methodology in the evaluation of BAY 59-3074 and its analogs involves the use of Chinese Hamster Ovary (CHO) cells. nih.gov These cells are genetically engineered to stably express specific targets, such as the human cannabinoid receptor 1 (hCB1). Functional assays, including the Lance™ cAMP (cyclic adenosine (B11128) monophosphate) assay, have been employed to measure the compound's effect on intracellular signaling pathways upon receptor activation. nih.gov In these systems, the efficacy of test compounds is often compared against a standard full agonist, like CP55940, to determine the degree of receptor activation. nih.gov This approach is crucial for distinguishing between full and partial agonists.

Biochemical Assay Development and Screening for Target Modulation

To understand the specific molecular interactions of this compound, researchers have utilized biochemical assays. One of the primary methods is the [³⁵S]GTPγS binding assay, which directly measures the activation of G-proteins coupled to a target receptor. nih.gov This assay was instrumental in confirming that BAY 59-3074 acts as a partial agonist at both CB1 and CB2 receptors. nih.gov

To ensure the compound's selectivity, it was evaluated in a broad panel of assays. BAY 59-3074 was screened against 214 different molecular targets, including a wide range of receptors and enzymes. nih.gov The results of this extensive screening demonstrated that the compound is highly selective for cannabinoid receptors, with no significant off-target interactions observed. nih.gov This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the likelihood of unintended biological effects.

Enzyme Activity Assays and Comprehensive Inhibition Kinetics (e.g., IC50, Ki Determinations)

While this compound's primary mechanism is not enzyme inhibition, its binding affinity for its target receptors has been thoroughly quantified. nih.gov The inhibition constant (Ki) is a measure of a ligand's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity. Through various binding assays, the Ki values for BAY 59-3074 have been determined at human and rat cannabinoid receptors. nih.govwikipedia.orgrndsystems.comselleckchem.comadooq.com The compound shows modest and relatively balanced affinity for both CB1 and CB2 receptor subtypes. wikipedia.org

The established Ki values are central to understanding the compound's potency at a molecular level.

Table 1: Binding Affinity (Ki) of this compound at Cannabinoid Receptors

| Receptor | Species | Ki Value (nM) | Citations |

|---|---|---|---|

| CB1 | Human | 48.3 | nih.govwikipedia.orgrndsystems.commedchemexpress.comabmole.com |

| CB2 | Human | 45.5 | nih.govwikipedia.orgrndsystems.commedchemexpress.comabmole.com |

| CB1 | Rat | 55.4 | nih.govselleckchem.com |

Receptor Binding Assays (e.g., Radioligand Competition, Saturation Binding)

The determination of the binding affinities detailed in the previous section was accomplished through receptor binding assays, specifically radioligand competition experiments. nih.gov This technique is a cornerstone of pharmacology for characterizing the interaction between a ligand and a receptor. nih.gov

In these assays for this compound, a radiolabeled cannabinoid receptor agonist, [³H]CP55,940, was used. nih.gov The assay measures the ability of an unlabeled compound (in this case, BAY 59-3074 or its analogs) to displace the radioligand from the receptor. The concentration of the unlabeled compound that displaces 50% of the bound radioligand is used to calculate the inhibition constant (Ki). semanticscholar.org This method confirmed the compound's direct interaction with the orthosteric binding site of the cannabinoid receptors. semanticscholar.org The development of such assays is critical for the initial characterization and subsequent structure-activity relationship (SAR) studies of novel compounds. nih.gov

Methodological Advancements in Characterization and Analysis

Advanced Spectroscopic (e.g., NMR, Mass Spectrometry) and Crystallographic (e.g., X-ray Diffraction) Techniques for Structural Confirmation

The definitive confirmation of the chemical structure of this compound is the foundational step in its preclinical characterization. This is achieved through a combination of spectroscopic and crystallographic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. For a molecule like this compound, specific chemical shifts (δ) and coupling constants (J) would confirm the presence of the isobutyl group, the trifluoromethyl-substituted benzene (B151609) ring, and the amide linkage. While specific experimental data for this compound is not publicly available, analysis of related structures provides insight into the expected spectral features. For instance, studies on similar benzamide (B126) compounds utilize ¹H and ¹³C NMR to confirm their structure. bmrb.ioresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, would be used to establish the connectivity between different parts of the molecule, unequivocally confirming the final structure. bmrb.io

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org For this compound (C₁₂H₁₄F₃NO), the expected exact mass would be calculated and compared against the experimental value. The fragmentation pattern observed in the mass spectrum would correspond to the cleavage of the isobutyl group and other characteristic fragments of the benzamide core.

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. sigmaaldrich.com This technique would not only confirm the molecular structure of this compound but also reveal details about its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Spectroscopic and Structural Data for Benzamide Analogs This table presents typical data obtained for analogous compounds, illustrating the information derived from these techniques. The values are not specific to this compound.

| Technique | Parameter | Example Data for Analog (e.g., N-isobutylbenzamide) | Reference |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | Peaks observed at ~171 ppm (C=O), ~134 ppm (aromatic C), ~47 ppm (-CH₂-), ~28 ppm (-CH-), ~20 ppm (-CH₃) | bmrb.io |

| ¹H NMR | Chemical Shift (δ) | Peaks observed at ~7.9 ppm (aromatic H), ~7.4 ppm (aromatic H), ~3.2 ppm (-CH₂-), ~1.9 ppm (-CH-), ~0.9 ppm (-CH₃) | bmrb.io |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 178.1226; Found: 178.1225 | rsc.org |

| X-Ray Diffraction | Crystal System | Monoclinic | sigmaaldrich.com |

| X-Ray Diffraction | Space Group | P2₁/c | sigmaaldrich.com |

Chromatographic Methods (e.g., RP-HPLC) for Purity Assessment and Physicochemical Parameter Determination (e.g., lipophilicity)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The purity of a synthesized compound is critical for accurate biological testing. RP-HPLC is the standard method for determining the purity of small molecules like this compound. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is typically reported as a percentage based on the peak area relative to the total area of all peaks detected at a specific UV wavelength.

Physicochemical Parameter Determination: Lipophilicity is a crucial physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). RP-HPLC can be used to estimate lipophilicity by correlating the compound's retention time with the known logP values of a set of standard compounds. The trifluoromethyl group on the benzamide ring is expected to significantly increase the lipophilicity of the molecule. While experimental data for the target compound is limited, computational methods and data from similar molecules provide valuable estimates. For example, the closely related compound 2-fluoro-N-isobutyl-benzamide has a calculated XLogP3 value of 2.9, indicating significant lipophilicity. nih.gov Another method involves using ¹⁹F NMR for the direct measurement of lipophilicity in fluorinated compounds, which would be highly applicable here.

Table 2: Physicochemical Parameters for this compound and Analogs This table includes computationally predicted values and data from analogous compounds to represent key physicochemical properties.

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| N-isobutylbenzamide | logP | 2.072 | Calculated (Crippen) | chemeo.com |

| 2-fluoro-N-isobutyl-benzamide | XLogP3 | 2.9 | Calculated | nih.gov |

| This compound | Molecular Formula | C₁₂H₁₄F₃NO | - | - |

| This compound | Molecular Weight | 245.24 g/mol | - | - |

Chemoproteomic Approaches for Target Deconvolution and Off-Target Profiling

Identifying the molecular targets of a compound is essential for understanding its mechanism of action and potential toxicities. Chemoproteomics combines chemical probes with mass spectrometry-based proteomics to systematically identify protein interactions in a complex biological sample, such as a cell lysate. researchgate.net These methods are broadly categorized as label-based and label-free.

Label-Based Approaches: In these methods, the small molecule (e.g., this compound) is modified to include a reactive group (like a photo-affinity label) and a reporter tag (like biotin). nih.gov The modified probe is incubated with a proteome, and upon activation (e.g., by UV light), it covalently binds to interacting proteins. The biotin (B1667282) tag is then used to enrich these protein targets using streptavidin beads, after which the captured proteins are identified by mass spectrometry. nih.gov This approach is powerful but requires careful design of the chemical probe to ensure its biological activity is not compromised.

Label-Free Approaches: These methods obviate the need for chemical modification of the compound. Techniques like Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis-Mass Spectrometry (LiP-MS) rely on the principle that ligand binding can alter a protein's stability or conformation. nih.gov

DARTS: This method assesses changes in a protein's susceptibility to proteolysis upon ligand binding. Proteins that bind to the compound may become more or less resistant to digestion by proteases. The resulting protein fragments are then analyzed by MS to identify the stabilized or destabilized targets. nih.gov

LiP-MS: This is a structural proteomics approach that identifies changes in protein conformation and accessibility upon drug binding on a proteome-wide scale. It uses a non-specific protease under native conditions to generate structure-specific peptides, providing insights into the direct binding site and allosteric effects throughout the proteome.

These chemoproteomic strategies are crucial in the preclinical phase to build a comprehensive profile of the on-target and off-target interactions of this compound, guiding its further development. researchgate.net

Table 3: Common Chemoproteomic Strategies for Target Deconvolution

| Strategy | Principle | Key Features | Reference |

|---|---|---|---|

| Affinity-Based Probe | Compound is modified with a reactive group and a reporter tag (e.g., biotin) to capture binding partners. | High specificity if probe is well-designed; requires chemical synthesis. | nih.gov |

| DARTS | Ligand binding alters protein stability against proteolysis. | Label-free; does not require compound modification. | nih.gov |

| LiP-MS | Ligand binding induces conformational changes that alter proteolytic cleavage patterns under native conditions. | Label-free; provides structural information on binding sites; high proteome coverage. | - |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Disease Areas for N-isobutyl-2-(trifluoromethyl)benzamide

The benzamide (B126) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows it to interact with a wide array of biological targets. Similarly, the inclusion of a trifluoromethyl group is a common strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The combination of these features in this compound suggests a rich, yet largely untapped, potential for biological activity across various disease areas.

Future research should systematically screen this compound against diverse panels of biological targets to uncover novel activities. Based on the activities of other benzamide and trifluoromethylated molecules, several promising areas warrant investigation. For instance, various benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy, suggesting oncology as a primary area for exploration. nih.gov Others have shown efficacy as multireceptor antipsychotics by targeting dopamine (B1211576) and serotonin (B10506) receptors, pointing towards applications in neuroscience. researchgate.net There is also precedent for benzamides acting as inhibitors of the ABCG2 transporter, a protein involved in multidrug resistance in cancer. nih.gov Furthermore, novel benzamide scaffolds have been identified with activity against infectious diseases like malaria.

The unique structural attributes of this compound could lead to novel interactions with established or entirely new targets. A comprehensive screening approach could unveil therapeutic potential in immunology, metabolic disorders, or neurodegenerative diseases, opening up new research trajectories for this specific chemical entity.

Table 1: Potential Target Classes and Disease Areas for Future Research

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Efficacy in Research Models

The translation of a compound's intrinsic biological activity into a measurable effect within a biological system often depends on its formulation. For research compounds like this compound, challenges such as poor aqueous solubility or limited membrane permeability can hinder in vitro and in vivo studies, potentially masking its true efficacy. Advanced drug delivery systems (DDS) offer a powerful toolkit to overcome these limitations in research models. dovepress.com

Future work should explore the use of nanocarriers to improve the compound's research utility. dovepress.com Systems like lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles can encapsulate the compound, enhancing its solubility and stability. accscience.comnih.gov These nano-formulations can improve cellular uptake in culture experiments and modify pharmacokinetic profiles in animal studies, ensuring the compound reaches its target site in sufficient concentrations. dovepress.com

Moreover, stimuli-responsive DDS could provide more precise control in research settings. frontiersin.org These systems are engineered to release their payload in response to specific triggers in the cellular microenvironment, such as changes in pH or the presence of certain enzymes. frontiersin.org For example, a pH-sensitive nanoparticle could be designed to release this compound preferentially within the acidic environment of a tumor or an intracellular lysosome. Such strategies would not only enhance efficacy in research models but also provide valuable data for potential future therapeutic development.

Table 2: Advanced Delivery Systems for Research Applications

Integration of Artificial Intelligence and Machine Learning for Accelerated Benzamide Research and Discovery

The traditional drug discovery pipeline is a notoriously lengthy and costly endeavor. elsevierpure.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by offering powerful predictive and generative capabilities. nih.govacs.org For benzamide research, these computational tools can dramatically accelerate the identification and optimization of novel analogues, including derivatives of this compound.

Future research should harness AI/ML for several key tasks. Generative AI models can design novel benzamide derivatives from scratch, exploring a vast chemical space to create molecules with optimized properties for a specific biological target. elsevierpure.com Predictive ML models, trained on existing chemical and biological data, can rapidly screen these virtual compounds to forecast their activity, selectivity, and key characteristics like solubility and potential toxicity. acs.orgmdpi.com This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

Furthermore, AI platforms can analyze complex biological data from genomics and proteomics to identify and validate novel drug targets for which a benzamide scaffold might be suitable. nih.gov By combining predictive modeling of compound properties with systems biology data, AI can guide the entire discovery process—from hypothesis generation to lead optimization—making the search for new bioactive benzamides more efficient and targeted. researchgate.net

Table 3: Applications of AI/ML in Benzamide Research

Sustainable and Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrsc.org Applying these principles to the synthesis of this compound and its analogues is a critical future direction, ensuring that chemical research is conducted in an environmentally responsible manner.

Future synthetic research should focus on several green chemistry strategies. One key area is the development of catalytic methods that replace stoichiometric reagents. This includes using reusable, solid-supported catalysts or biocatalysts, such as enzymes, which can facilitate amide bond formation under mild conditions and often with high selectivity. nih.govresearchgate.net Another approach is the use of greener solvents, such as water or deep eutectic solvents, or even performing reactions under solvent-free conditions to reduce volatile organic compound (VOC) emissions. rsc.orgcolab.ws

Table 4: Green Chemistry Strategies for Benzamide Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.